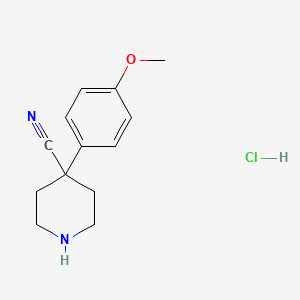![molecular formula C9H13BO5S B13465302 [4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
[4-(2-Methylsulfonylethoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methylsulfonylethoxy)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methylsulfonylethoxy group. The molecular formula of this compound is C9H13BO5S, and it has a molecular weight of 244.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling: One of the most common methods for synthesizing [4-(2-Methylsulfonylethoxy)phenyl]boronic acid is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
-
Williamson Ether Synthesis: The 2-methylsulfonylethoxy group can be introduced through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism .
Industrial Production Methods:
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: [4-(2-Methylsulfonylethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: This compound can be reduced to form boronic esters or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Drug Development: Due to its ability to interact with biological molecules, this compound is being explored as a potential therapeutic agent for various diseases.
Industry:
Mechanism of Action
The mechanism of action of [4-(2-Methylsulfonylethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor and in various catalytic processes. The boronic acid group interacts with the active sites of enzymes or catalytic centers, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the 2-methylsulfonylethoxy group, making it less versatile in certain applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the 2-methylsulfonylethoxy group, leading to different reactivity and applications.
4-(2-Hydroxyethoxy)phenylboronic Acid: Similar structure but with a hydroxyethoxy group, which affects its chemical properties and uses.
Uniqueness:
The presence of the 2-methylsulfonylethoxy group in [4-(2-Methylsulfonylethoxy)phenyl]boronic acid imparts unique chemical properties, such as increased solubility and reactivity, making it more suitable for specific applications in catalysis, drug development, and material science .
Properties
Molecular Formula |
C9H13BO5S |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
[4-(2-methylsulfonylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO5S/c1-16(13,14)7-6-15-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
KSDXMWMYGLRIDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCS(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


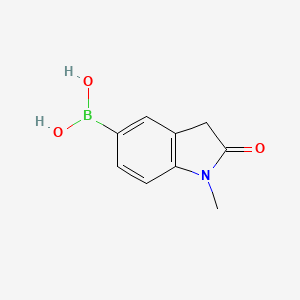

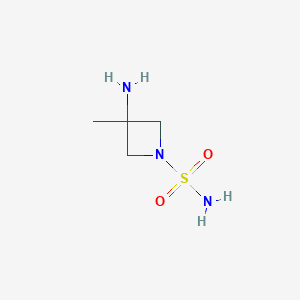
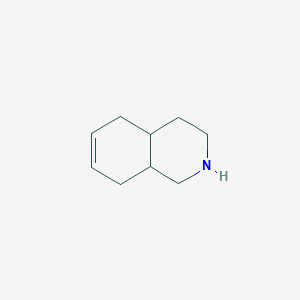
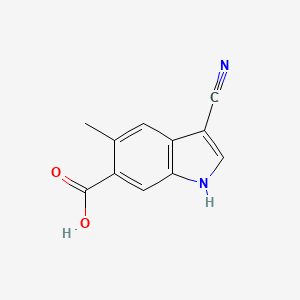
![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
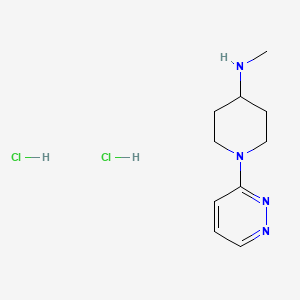
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
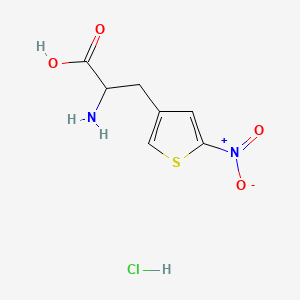
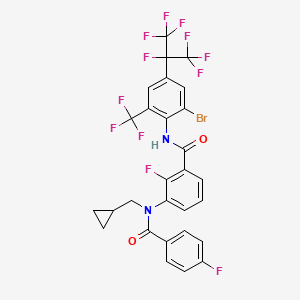
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
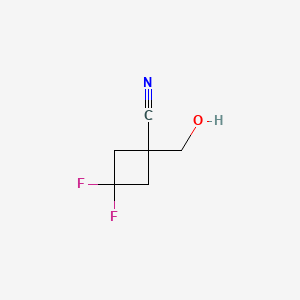
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
